molecular formula C11H11IO2 B1405179 1-(4-Iodophenyl)cyclobutanecarboxylic acid CAS No. 630382-89-7

1-(4-Iodophenyl)cyclobutanecarboxylic acid

Cat. No.: B1405179
CAS No.: 630382-89-7
M. Wt: 302.11 g/mol
InChI Key: WLCKXHXXUWWDCQ-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)cyclobutanecarboxylic acid is a cyclobutane-derived carboxylic acid featuring a para-iodophenyl substituent. Its molecular structure combines the strained cyclobutane ring with an electron-rich aromatic system modified by a heavy halogen (iodine). This compound is primarily utilized in organic synthesis and pharmaceutical research, though its commercial availability has been discontinued .

Properties

IUPAC Name

1-(4-iodophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCKXHXXUWWDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Iodophenyl)cyclobutanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzene and cyclobutanecarboxylic acid.

    Reaction Conditions: The reaction conditions often involve the use of a suitable catalyst and solvent. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

1-(4-Iodophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions may vary based on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield various substituted phenylcyclobutanecarboxylic acids.

Scientific Research Applications

1-(4-Iodophenyl)cyclobutanecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name CAS Number Molecular Weight Key Substituent(s) Predicted/Reported pKa Notable Properties
This compound - ~290 (estimated) Para-iodophenyl Not reported High steric bulk, discontinued
1-(4-Chlorophenyl) analog 50921-39-6 210.65 Para-chlorophenyl ~4.0 (estimated) High solubility, mp 80–82°C
1-(4-Bromo-3-methylphenyl) analog 1314670-14-8 269.13 4-Bromo-3-methylphenyl Not reported Steric hindrance, research use
1-(4-Chloro-2-fluorophenyl) analog 1260798-68-2 228.65 4-Cl, 2-F 3.99 Dual halogen effects, high boiling pt
1-(4-tert-Butylphenyl) analog 926247-18-9 232.31 4-tert-Butylphenyl Not reported Hydrophobic, low polarity

Research and Application Insights

  • Reactivity : Iodine’s polarizability makes this compound susceptible to nucleophilic aromatic substitution, unlike chloro or bromo analogs.
  • Biological Relevance : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance binding to enzymatic pockets, while bulky substituents (tert-butyl) improve membrane permeability .
  • Synthetic Utility : Hydroxyl and ketone-containing derivatives (e.g., 3-oxo analogs) serve as intermediates for further functionalization .

Biological Activity

1-(4-Iodophenyl)cyclobutanecarboxylic acid is an organic compound characterized by its unique structure, which includes an iodophenyl group attached to a cyclobutanecarboxylic acid moiety. While its synthesis and chemical properties have been explored, research into its biological activity remains limited. This article aims to summarize the available data on the biological activity of this compound, including potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.

  • Molecular Formula : C₁₁H₁₁IO₂
  • IUPAC Name : 1-(4-iodophenyl)cyclobutane-1-carboxylic acid
  • CAS Number : 630382-89-7

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-iodobenzene and cyclobutanecarboxylic acid.
  • Reaction Conditions : Commonly employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, under optimized conditions to ensure high yield and purity.

Biological Activity Overview

Research indicates that while specific studies on the biological activity of this compound are sparse, compounds with similar structures have shown various biological activities. These may include:

  • Anticancer Properties : Some derivatives exhibit potential in inhibiting cancer cell proliferation.
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

The precise mechanism of action for this compound is not well-characterized. However, it is hypothesized that:

  • The iodophenyl group may facilitate interactions with biological targets.
  • Potential binding to enzymes could lead to modulation of metabolic pathways .

Case Studies and Research Findings

A few studies have explored related compounds which provide insights into the potential biological activities of this compound:

Table 1: Comparative Biological Activity of Similar Compounds

Compound NameBiological ActivityReference
1-(4-Bromophenyl)cyclobutanecarboxylic acidInhibits cancer cell growth
1-(4-Chlorophenyl)cyclobutanecarboxylic acidModulates enzyme activity
1-(4-Fluorophenyl)cyclobutanecarboxylic acidShows antimicrobial properties

Potential Therapeutic Applications

Given the structural similarities with other biologically active compounds, this compound may hold promise in:

  • Drug Development : As a building block for synthesizing new pharmaceuticals targeting cancer or other diseases.
  • Biochemical Probes : Its interactions with biological molecules could be useful in biochemical assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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